1-((5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl)-4-methylpiperazine
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Overview
Description
1-((5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl)-4-methylpiperazine is a complex organic compound with a unique structure that combines a sulfonyl group with a piperazine ring
Preparation Methods
The synthesis of 1-((5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl)-4-methylpiperazine typically involves multiple steps, starting with the preparation of the key intermediate, 5-isopropyl-4-methoxy-2-methylphenyl sulfonyl chloride. This intermediate is then reacted with 4-methylpiperazine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.
Chemical Reactions Analysis
1-((5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl)-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl)-4-methylpiperazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-((5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The piperazine ring can also interact with various biological molecules, affecting their function and signaling pathways.
Comparison with Similar Compounds
Similar compounds to 1-((5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl)-4-methylpiperazine include:
1-((5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl)pyrrolidine: This compound has a pyrrolidine ring instead of a piperazine ring, which may affect its chemical and biological properties.
1-(5-Isopropyl-4-methoxy-2-methylphenyl)prop-2-en-1-ol: This compound has a different functional group, which can lead to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-methoxy-2-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-12(2)14-11-16(13(3)10-15(14)21-5)22(19,20)18-8-6-17(4)7-9-18/h10-12H,6-9H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJQHRFRRVHFNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C)C(C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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